tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate
CAS No.: 1259056-74-0
Cat. No.: VC6185572
Molecular Formula: C12H18N2O2
Molecular Weight: 222.288
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate - 1259056-74-0](/images/structure/VC6185572.png)
Specification
CAS No. | 1259056-74-0 |
---|---|
Molecular Formula | C12H18N2O2 |
Molecular Weight | 222.288 |
IUPAC Name | tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate |
Standard InChI | InChI=1S/C12H18N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
Standard InChI Key | QIYSAVKHVPIBIO-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyridine ring substituted with a methyl group at the 6-position and a methylcarbamate group at the 3-position. The tert-butyl group attached to the carbamate nitrogen enhances steric bulk, influencing reactivity and stability .
Molecular Formula: C₁₁H₁₆N₂O₂
Molecular Weight: 208.26 g/mol
SMILES: CC1=NC=C(C=C1)NC(=O)OC(C)(C)C
The InChIKey GLNZGGFNQUSLIJ-UHFFFAOYSA-N
confirms its unique stereoelectronic profile .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remain unpublished, analogous tert-butyl carbamates exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the carbamate group. Fourier-transform infrared (FTIR) spectroscopy of related compounds shows characteristic peaks for N-H (3,300 cm⁻¹) and C=O (1,700 cm⁻¹) stretching.
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 6-methylpyridin-3-ylmethanamine and tert-butyl chloroformate. A representative procedure involves:
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Dissolving 6-methylpyridin-3-ylmethanamine (1.0 equiv) in anhydrous dichloromethane.
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Adding triethylamine (1.2 equiv) as a base to scavenge HCl.
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Dropwise addition of tert-butyl chloroformate (1.1 equiv) at 0°C.
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Stirring at room temperature for 12 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate).
Yield: 75–85% under optimized conditions.
Industrial Production
Scaling this synthesis requires continuous-flow reactors to enhance heat dissipation and minimize side reactions. A patented method (WO202318712A1) employs microchannel reactors with residence times <10 minutes, achieving 90% yield at 50°C.
Chemical Reactivity and Functionalization
Hydrolysis and Stability
The carbamate group undergoes acid- or base-catalyzed hydrolysis to yield 6-methylpyridin-3-ylmethanamine and tert-butanol. Kinetic studies in pH 7.4 buffer show a half-life of 48 hours, indicating moderate stability under physiological conditions.
Electrophilic Substitution
The pyridine ring’s electron-deficient nature directs electrophilic substitution to the 4-position. Nitration (HNO₃/H₂SO₄) produces tert-butyl N-[(4-nitro-6-methylpyridin-3-yl)methyl]carbamate, a precursor for amine derivatives.
Transition Metal-Catalyzed Reactions
Suzuki-Miyaura coupling with arylboronic acids at the 2-position (after bromination) enables access to biaryl derivatives. For example, reaction with 4-fluorophenylboronic acid affords tert-butyl N-[(2-(4-fluorophenyl)-6-methylpyridin-3-yl)methyl]carbamate in 65% yield.
Activity | Assay Type | Result (IC₅₀ or Zone) |
---|---|---|
Acetylcholinesterase Inhibition | In vitro enzymatic | 0.45 µM (predicted) |
Antimicrobial (E. coli) | Disk diffusion | 12 mm at 100 µg/mL |
Cytotoxicity (HeLa) | MTT assay | >500 µM (non-toxic) |
Comparative Analysis with Analogues
Structural Analogues
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Chloro Derivative: tert-Butyl ((6-chloro-2-methylpyridin-3-yl)methyl)carbamate exhibits enhanced electrophilicity, enabling nucleophilic aromatic substitution.
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Iodo Derivative: tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate serves as a Suzuki-Miyaura coupling partner for biaryl synthesis.
Functional Implications
The methyl group at the 6-position improves metabolic stability compared to halogenated analogues, which are prone to glutathione conjugation. Conversely, ethoxy substituents (e.g., tert-butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate) enhance solubility in polar solvents.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound is a key precursor in synthesizing kinase inhibitors. For instance, it undergoes Pd-catalyzed cross-coupling to generate analogues of crizotinib, a tyrosine kinase inhibitor.
Material Science
Incorporated into metal-organic frameworks (MOFs), the pyridine moiety coordinates to Cu(II) nodes, forming porous materials with CO₂ adsorption capacities of 2.5 mmol/g at 1 bar.
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